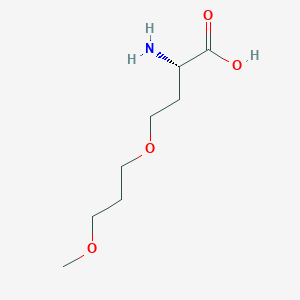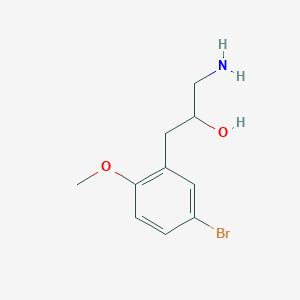![molecular formula C10H14ClN B13558567 {[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
{[3-(Chloromethyl)phenyl]methyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Chloromethyl)phenyl]methyl}dimethylamine is an organic compound with the molecular formula C10H14ClN. It is a derivative of dimethylamine, where the amine group is attached to a benzyl group substituted with a chloromethyl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Chloromethyl)phenyl]methyl}dimethylamine typically involves the reaction of 3-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
{[3-(Chloromethyl)phenyl]methyl}dimethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include methyl-substituted derivatives.
Scientific Research Applications
{[3-(Chloromethyl)phenyl]methyl}dimethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(Chloromethyl)phenyl]methyl}dimethylamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- {[4-(Chloromethyl)phenyl]methyl}dimethylamine
- {[2-(Chloromethyl)phenyl]methyl}dimethylamine
- {[3-(Bromomethyl)phenyl]methyl}dimethylamine
Uniqueness
{[3-(Chloromethyl)phenyl]methyl}dimethylamine is unique due to the position of the chloromethyl group on the benzyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-[3-(chloromethyl)phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14ClN/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
QVKMEPVVLVSNDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


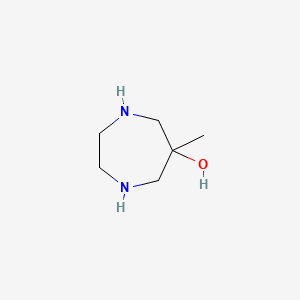
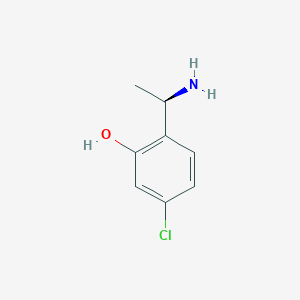
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

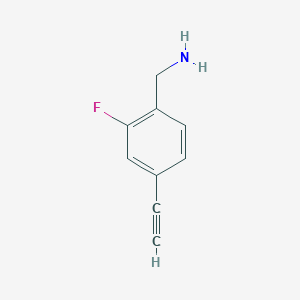
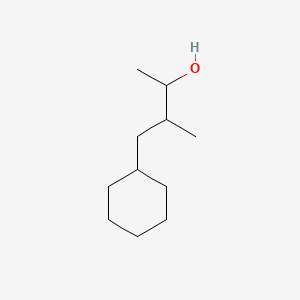
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
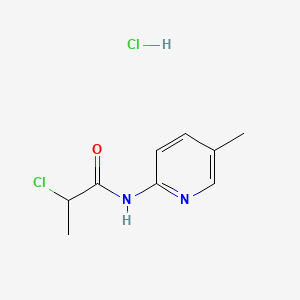

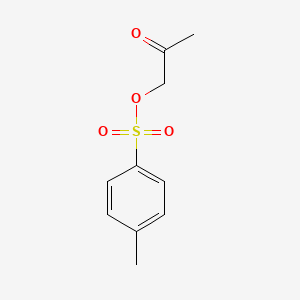
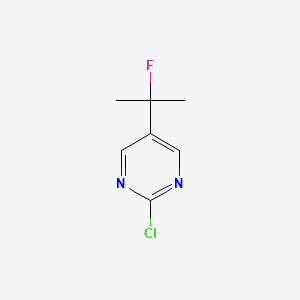
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
